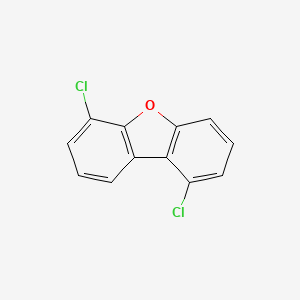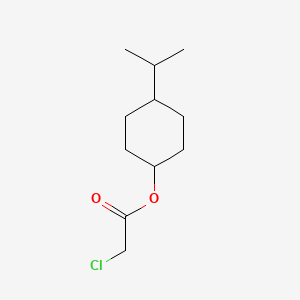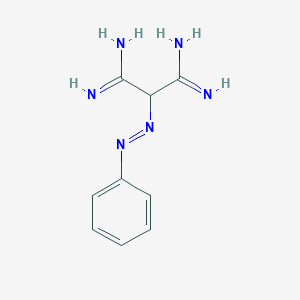
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound. It is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and multiple amide linkages. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of Amide Linkages: The amide linkages are formed through the reaction of the intermediate compounds with acetic anhydride or acetyl chloride under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Acetamide, N-(4-chlorophenyl): This compound has a similar acetamide structure but lacks the thiadiazole ring and additional amide linkages.
Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]: This compound contains a sulfonyl group and an aminophenyl group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride lies in its complex structure, which imparts specific chemical and biological properties. The presence of the thiadiazole ring and multiple amide linkages distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
109225-37-8 |
|---|---|
分子式 |
C18H18Cl2N8O3S2 |
分子量 |
529.4 g/mol |
IUPAC名 |
N-[4-[(E)-[2-[(E)-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonylphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H17ClN8O3S2.ClH/c1-12(28)24-13-6-8-14(9-7-13)32(29,30)23-11-21-20-10-22-26-18-27-25-17(31-18)15-4-2-3-5-16(15)19;/h2-11H,1H3,(H,20,22)(H,21,23)(H,24,28)(H,26,27);1H |
InChIキー |
NFKGPILMNGGEHT-UHFFFAOYSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC=CC=C3Cl.Cl |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC=CC=C3Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



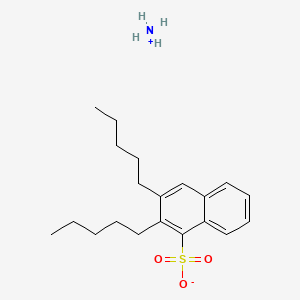
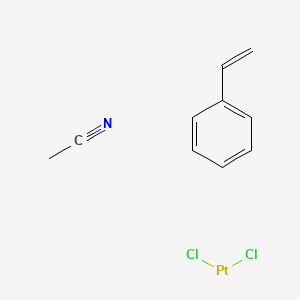
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
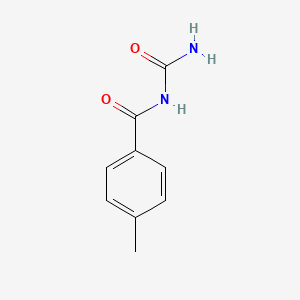
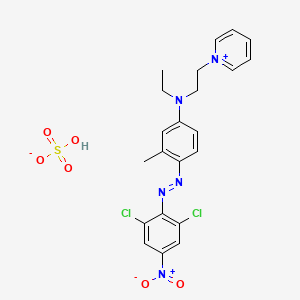
![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)
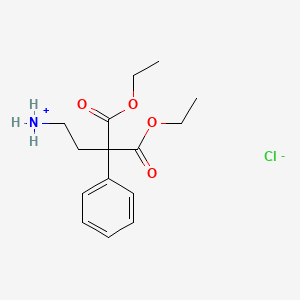
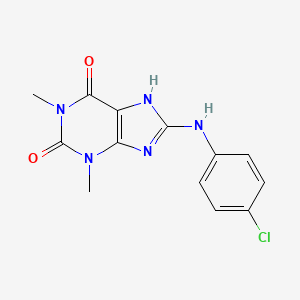
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
